molecular formula C26H14Cl2N4O6 B11550783 2-(3,4-dichlorophenyl)-N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine

2-(3,4-dichlorophenyl)-N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine

Cat. No.: B11550783
M. Wt: 549.3 g/mol
InChI Key: BZHSNDWPTFCBJJ-UHFFFAOYSA-N
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Description

(E)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[3-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring and a dinitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[3-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative. The next step involves the introduction of the 3,4-dichlorophenyl group, which can be accomplished through a nucleophilic substitution reaction. Finally, the dinitrophenoxy group is introduced via an electrophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Additionally, the use of catalysts and solvents can be crucial in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[3-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield nitro compounds, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

(E)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[3-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[3-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Similar in structure due to the presence of dichlorophenyl groups.

    Benzoxazole derivatives: Share the benzoxazole ring structure.

    Dinitrophenoxy compounds: Contain the dinitrophenoxy group.

Uniqueness

(E)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-[3-(2,4-DINITROPHENOXY)PHENYL]METHANIMINE is unique due to the combination of its structural elements, which confer specific chemical and biological properties

Properties

Molecular Formula

C26H14Cl2N4O6

Molecular Weight

549.3 g/mol

IUPAC Name

N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-1-[3-(2,4-dinitrophenoxy)phenyl]methanimine

InChI

InChI=1S/C26H14Cl2N4O6/c27-20-7-4-16(11-21(20)28)26-30-22-12-17(5-8-24(22)38-26)29-14-15-2-1-3-19(10-15)37-25-9-6-18(31(33)34)13-23(25)32(35)36/h1-14H

InChI Key

BZHSNDWPTFCBJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=NC3=CC4=C(C=C3)OC(=N4)C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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